1,6-Anhydro-alpha-D-galactopyranose

Overview

Description

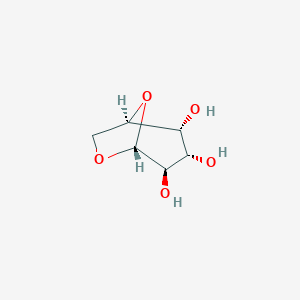

1,6-Anhydro-α-D-galactopyranose is a bicyclic monosaccharide derivative formed via intramolecular hemiacetalization between the C1 and C6 hydroxyl groups of D-galactose. This compound is characterized by its rigid 6,8-dioxabicyclo[3.2.1]octane structure (Figure 1), which imparts unique stereochemical and thermodynamic stability . It is synthesized through acid-catalyzed dehydration of D-galactose, as demonstrated by Richtmyer et al., where the elimination of water induces ring contraction and anhydro bond formation . The compound is a key intermediate in glycosylation reactions and polymer chemistry due to its locked conformation, which minimizes side reactions during polymerization .

Mechanism of Action

Target of Action

The primary targets of 1,6-Anhydro-alpha-D-galactopyranose are carrageenases . These enzymes are produced by marine bacterial species and are responsible for the degradation of carrageenans, sulfated polysaccharides isolated from marine red algae .

Mode of Action

This compound interacts with its targets, the carrageenases, through a process of hydrolysis . These enzymes are endohydrolases that hydrolyze the internal β 1,4 linkages in carrageenans and produce a series of homologous even-numbered oligosaccharides .

Biochemical Pathways

The biochemical pathway affected by this compound involves the degradation of carrageenans . This process is facilitated by carrageenases, which cleave the glycosidic bond, and sulfatases, which catalyze the removal of sulfate groups . The end product of this pathway is a series of oligosaccharides with various biological and physiological activities .

Pharmacokinetics

It’s known that the compound is usually prepared through an acid-catalyzed intramolecular etherification reaction of galactose . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.

Result of Action

The result of the action of this compound is the production of a series of homologous even-numbered oligosaccharides . These oligosaccharides have various biological and physiological activities, including anti-tumor, anti-inflammation, anti-viral, and anti-coagulation effects .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the presence of an acid catalyst is necessary for the preparation of this compound . Additionally, the marine environment, which is the natural source of carrageenans and carrageenases, plays a crucial role in the action of this compound .

Biochemical Analysis

Biochemical Properties

1,6-Anhydro-alpha-D-galactopyranose plays a significant role in biochemical reactions, particularly in the degradation of carrageenans . Carrageenans are sulfated polysaccharides that are composed of alternating 3-linked β-D-galactopyranose and 4-linked α-D-galactopyranose units .

Cellular Effects

The effects of this compound on cells are primarily observed through its role in the degradation of carrageenans. The degradation products of carrageenans have been reported to have promising pharmacological properties and potential therapeutic applications .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily through its role in the degradation of carrageenans. Carrageenases, the enzymes that degrade carrageenans, are endohydrolases that hydrolyze the internal β 1,4 linkages in carrageenans .

Metabolic Pathways

This compound is involved in the metabolic pathways of carrageenans . Carrageenans can be degraded into lower molecular weight oligosaccharides, which involves the action of carrageenases .

Biological Activity

1,6-Anhydro-alpha-D-galactopyranose (1,6-anhydro-Gal) is a cyclic sugar derivative that has garnered attention for its potential biological activities and applications in various fields, including medicine and biotechnology. This article explores the synthesis, biological properties, and potential applications of 1,6-anhydro-Gal based on diverse research findings.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. A notable approach involves the transformation of D-galactose using hot dilute acid, resulting in the formation of 1,6-anhydro-Gal alongside other anhydro forms such as 1,6-anhydro-beta-D-galactopyranose. The yields reported for these transformations are relatively low, with approximately 0.95% for 1,6-anhydro-alpha-D-galactofuranose and 0.71% for its beta counterpart .

Antiviral Properties

Research indicates that sulfated derivatives of polysaccharides containing galactose units exhibit significant antiviral activity. For instance, sulfated homopoly(lactose) derived from benzylated 1,6-anhydro-Gal demonstrated moderate anti-HIV activity with effective concentrations (EC50) ranging from 0.3 to 5.9 μg/mL . This suggests that modifications to the galactopyranose structure can enhance its biological efficacy.

Anticoagulant Activity

Sulfated polysaccharides have also been studied for their anticoagulant properties. The sulfated copolymers derived from 1,6-anhydro-Gal showed promising results with anticoagulant activities measured at 54 units/mg . These findings highlight the potential of modified galactopyranoses in therapeutic applications related to blood coagulation.

Immunomodulatory Effects

The role of galactofuranose in immune responses has been documented in various studies. The presence of galactofuranosyl units in glycoproteins is crucial for the antigenic response of pathogens such as Mycobacterium tuberculosis and Aspergillus species . This suggests that compounds like 1,6-anhydro-Gal may play a role in modulating immune responses, potentially leading to new therapeutic strategies against infections.

Case Study 1: Antiviral Efficacy

A study conducted on sulfated derivatives of polysaccharides derived from D-galactose revealed their effectiveness against HIV. The research demonstrated that structural modifications significantly enhanced their antiviral properties. The distance between branched units on the main chain was found to be a critical factor influencing their activity .

| Compound Type | EC50 (μg/mL) | Anticoagulant Activity (units/mg) |

|---|---|---|

| Sulfated Homopoly(lactose) | 5.9 | 18 |

| Sulfated Copoly(lactose and glucose) | 0.3 | 54 |

Case Study 2: Immunomodulation

In another investigation focusing on the immunogenic properties of galactofuranosyl-containing compounds, it was observed that these structures could enhance the immune response against specific pathogens. The study emphasized the importance of glycosylation patterns in determining the efficacy of immune modulation .

Scientific Research Applications

Biochemical Research

1,6-Anhydro-alpha-D-galactopyranose plays a critical role in biochemical studies. It is utilized to investigate carbohydrate metabolism and enzyme activity modulation. Its derivatives are essential for studying cellular signaling pathways, particularly in immune responses and cell proliferation .

Synthetic Chemistry

This compound serves as a precursor for synthesizing complex carbohydrates and bioactive compounds. Its derivatives are valuable in organic synthesis, providing advanced intermediates necessary for pharmaceuticals .

Polymer Chemistry

Research has demonstrated that this compound can undergo ring-opening polymerization to produce high-performance polymers. This process is controlled by steric factors and neighboring group participation, leading to materials with tailored properties for specific applications .

Glycobiology

The compound's role in glycobiology is significant due to its involvement in the biosynthesis of glycoproteins and glycolipids. It aids in understanding the structural diversity and functional implications of carbohydrates in biological systems .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Biochemical Research | Investigates carbohydrate metabolism and cellular signaling pathways |

| Synthetic Chemistry | Precursor for complex carbohydrates and bioactive compounds |

| Polymer Chemistry | Used in ring-opening polymerization to create specialized polymers |

| Glycobiology | Involved in the biosynthesis of glycoproteins and glycolipids |

Case Study 1: Synthesis of Glycoconjugates

A study demonstrated the utility of this compound as a building block for synthesizing glycoconjugates. The efficient synthesis allowed researchers to explore new pathways for drug development targeting glycan interactions in disease processes.

Case Study 2: Polymer Development

Research into the polymerization behavior of this compound revealed its potential for creating biodegradable polymers with applications in drug delivery systems. The polymers exhibited controlled release properties, making them suitable for therapeutic applications.

Q & A

Q. Basic: What are the common synthetic routes for 1,6-anhydro-α-D-galactopyranose, and how do reaction conditions influence product purity?

Methodological Answer:

The synthesis typically involves selective protection/deprotection of hydroxyl groups and ring-closing reactions. For example, acetyl and isopropylidene groups are frequently used as protecting groups to direct regioselectivity . Reaction conditions such as solvent polarity (e.g., anhydrous THF or dichloromethane), temperature (room temperature vs. reflux), and catalysts (e.g., HF-pyridine for deprotection) significantly impact yield and purity. Acidic conditions may lead to unintended ring-opening, while basic conditions can cause β-elimination. Optimization requires monitoring via TLC or NMR at intermediate stages .

Q. Advanced: How can researchers resolve contradictions in thermodynamic data (e.g., melting points, solubility) reported for 1,6-anhydro-α-D-galactopyranose across studies?

Methodological Answer:

Discrepancies often arise from differences in sample purity, crystallization solvents, or measurement techniques (e.g., DSC vs. capillary methods). To address this:

- Cross-validate data using standardized methods from NIST or PubChem .

- Characterize polymorphic forms via X-ray crystallography or solid-state NMR.

- Document solvent history (e.g., hygroscopicity) and annealing protocols to ensure reproducibility .

Q. Basic: What analytical techniques are critical for confirming the structure of 1,6-anhydro-α-D-galactopyranose derivatives?

Methodological Answer:

- NMR Spectroscopy: 1D - and -NMR identify anhydro ring protons (e.g., δ 4.5–5.5 ppm for anomeric protons) and stereochemistry. 2D experiments (COSY, HSQC) resolve overlapping signals .

- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF confirms molecular weight and detects impurities.

- Polarimetry: Optical rotation measurements validate enantiomeric purity .

Q. Advanced: How can isotopic labeling (e.g., 13C^{13}C13C, 2H^2H2H) elucidate the mechanism of anhydro ring formation in galactopyranose derivatives?

Methodological Answer:

- Introduce at C-1 or C-6 to track intramolecular transacetylation via -NMR kinetic studies.

- Use deuterated solvents (e.g., DO) to probe solvent participation in ring-closing steps.

- Isotope effects observed in kinetic isotope experiments (KIE) distinguish between concerted and stepwise mechanisms .

Q. Basic: What are the key applications of 1,6-anhydro-α-D-galactopyranose in glycobiology?

Methodological Answer:

It serves as a stable intermediate for synthesizing galactofuranose-containing glycoconjugates, which are critical for studying microbial cell walls (e.g., Mycobacterium tuberculosis). Methodologies include:

- Enzymatic glycosylation using galactofuranosyltransferases.

- Chemical glycosylation to produce probes for binding assays or vaccine development .

Q. Advanced: How can researchers design experiments to minimize side reactions (e.g., epimerization) during derivatization of 1,6-anhydro-α-D-galactopyranose?

Methodological Answer:

- Use non-polar solvents (e.g., toluene) and low temperatures to suppress epimerization.

- Avoid prolonged exposure to acidic/basic conditions; employ scavengers (e.g., 2,6-lutidine) during acylations.

- Monitor reaction progress in real-time using inline IR spectroscopy to detect intermediate species .

Q. Basic: What factors influence the stability of 1,6-anhydro-α-D-galactopyranose in aqueous vs. anhydrous environments?

Methodological Answer:

- Hydrolysis: The anhydro ring is susceptible to acid-catalyzed hydrolysis. Buffered solutions (pH 6–7) and inert atmospheres (N) enhance stability.

- Thermal Degradation: Store at –20°C in desiccated containers to prevent thermal ring-opening.

- Light Sensitivity: UV exposure can induce radical-mediated decomposition; use amber glassware .

Q. Advanced: How can computational modeling (e.g., DFT) predict regioselectivity in functionalizing 1,6-anhydro-α-D-galactopyranose?

Methodological Answer:

- Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Simulate transition states for competing pathways (e.g., C-2 vs. C-3 acetylation) using Gaussian or ORCA software.

- Validate predictions with experimental Hammett parameters or kinetic data .

Q. Basic: What enzymatic assays utilize 1,6-anhydro-α-D-galactopyranose derivatives as substrates?

Methodological Answer:

Fluorogenic substrates like 4-methylumbelliferyl-α-D-galactopyranoside are used to assay α-galactosidase activity. Protocols include:

- Incubating with enzyme extracts and measuring fluorescence (λ=360 nm, λ=450 nm).

- Kinetic analysis via Michaelis-Menten plots to determine and .

Q. Advanced: How should researchers design studies to address conflicting reports on the biological activity of galactopyranose derivatives?

Methodological Answer:

- Perform dose-response assays across multiple cell lines to assess cytotoxicity thresholds.

- Use isotopic tracing (-labeled compounds) to confirm target engagement in in vivo models.

- Publish raw datasets (e.g., NMR, HPLC traces) in supplementary materials to enable cross-validation .

Q. Tables

Table 1: Common Protecting Groups in Synthesis

| Protecting Group | Reactivity | Removal Conditions | Reference |

|---|---|---|---|

| Acetyl (Ac) | Moderate | NaOMe/MeOH | |

| Isopropylidene | High | HF-pyridine |

Table 2: Key Thermodynamic Properties

| Property | Value (Reported) | Measurement Method | Source |

|---|---|---|---|

| Melting Point | 158–160°C | DSC | |

| Solubility in DMSO | 25 mg/mL | Gravimetric |

Q. Notes

Comparison with Similar Compounds

Key Properties

- Molecular Formula : C₆H₁₀O₅

- CAS Number : 644-76-8 (unlabeled)

- Thermodynamic Stability : Enhanced by the bicyclic structure, making it resistant to hydrolysis under mild conditions .

Structural Analogues

1,6-Anhydro-β-D-Galactopyranose

- Structural Difference: The β-anomer has an axial hydroxyl group at C1, whereas the α-anomer adopts an equatorial configuration. This difference affects solubility and reactivity.

- Synthesis: Produced via similar acid-catalyzed dehydration but under modified conditions to favor β-anomer formation .

- Applications: Less commonly used in polymerization due to lower regioselectivity compared to the α-anomer .

1,6-Anhydro-β-D-Glucopyranose (Levoglucosan)

- Structural Difference : The glucose analogue has a hydroxyl group at C4 in the equatorial position (galactose: axial).

- Thermal Behavior: Levoglucosan decomposes at 245°C, whereas 1,6-anhydro-α-D-galactopyranose is stable up to 260°C .

- Applications : Widely used in biofuel research due to its pyrolytic properties, unlike the galactose derivative, which is prioritized in glycopolymer synthesis .

Fluorinated Derivatives

Fluorination at specific positions alters electronic and steric properties:

Fluorinated derivatives exhibit reduced hydrogen-bonding capacity, enhancing membrane permeability in drug delivery systems .

Protected Derivatives (Isopropylidene and Tosyl Groups)

1,6-Anhydro-3,4-O-isopropylidene-β-D-galactopyranose

- Structure : The isopropylidene group protects C3 and C4 hydroxyls, enhancing solubility in organic solvents.

- Synthesis : Formed via reaction with acetone under acidic conditions .

- Applications : Intermediate for selective glycosylation at C2 .

1,6-Anhydro-3,4-O-isopropylidene-2-tosyl-β-D-galactopyranose

- Reactivity : The tosyl group at C2 acts as a leaving group, enabling nucleophilic substitution for oligosaccharide assembly .

- Molecular Weight : 356.39 g/mol (C₁₆H₂₀O₇S) .

Polymerization Behavior

The α-D-galactopyranose derivative produces (1→6)-β-D-galactopyranan with >90% regioselectivity, whereas the glucopyranose analogue forms branched polymers .

Preparation Methods

Structural Considerations and Synthetic Challenges

1,6-Anhydro-α-D-galactofuranose (2 ) features a [3.2.1] bicyclic framework formed through intramolecular etherification between C-1 and C-6 of D-galactofuranose (Figure 1) . This structure differs from pyranose-derived 1,6-anhydro sugars, which adopt [2.2.2] bicyclic systems. The furanose configuration imposes greater synthetic complexity due to:

-

Thermodynamic instability of furanose rings compared to pyranose forms

-

Competing formation of 1,4-anhydro byproducts during acid-catalyzed cyclization

-

Sensitivity of furanose intermediates to hydrolysis under basic conditions .

Classical synthesis routes relied on pyrolyzing D-galactose at 180–220°C under vacuum, yielding ≤32% 2 alongside 1,6-anhydro-β-D-galactopyranose (1 ) and decomposition products . These methods required tedious chromatographic separations, prompting development of template-directed syntheses from pre-functionalized galactofuranose derivatives.

Modern Three-Step Synthesis via Galactofuranosyl Iodide

The most efficient contemporary method (Scheme 1) proceeds in 73% overall yield through:

Step 1: Preparation of Per-O-TBS-β-D-galactofuranose (9)

-

Starting material : D-Galactose

-

Protection : Sequential tert-butyldimethylsilyl (TBS) protection of all hydroxyl groups

-

Conditions : TBSCl, imidazole, DMF, 0°C to room temperature, 12 h

This fully protected derivative prevents undesired ring contractions or oxidations during subsequent steps.

Step 2: Galactofuranosyl Iodide Formation and Cyclization

-

Reagent : Trimethylsilyl iodide (TMSI, 2.25 equiv)

-

Conditions : CH₂Cl₂, 0°C → room temperature, 3 h

-

Key intermediates :

-

Transient galactofuranosyl iodide (10 )

-

Selectively 6-O-desilylated intermediate (11 )

-

-

Mechanism :

Step 3: Final Deprotection

-

Reagent : Tetrabutylammonium fluoride (TBAF, 12 equiv)

-

Conditions : THF, 0°C → room temperature, 3 h

Critical Data

Comparative Analysis of Synthetic Methods

Table 1 evaluates key methodologies for 2 :

The TMSI route reduces purification demands by avoiding benzyl ethers, which complicate earlier multi-step sequences .

Mechanistic Insights into Cyclization

The stereochemical outcome hinges on:

-

Anomeric effect : Favors α-configuration at C-1 due to axial lone pair orientation

-

Conformational locking : TBS groups restrict ring puckering, directing 6-OH nucleophile

-

Leaving group ability : Iodide’s superior departure vs. O-silyl groups

DFT calculations suggest a twist-boat transition state for cyclization, with ΔG‡ = 18.3 kcal/mol .

Applications in Glycosylation Chemistry

2 serves as precursor for:

-

Glycosyl donors : Per-O-acetylated derivatives for Koenigs-Knorr reactions

-

Glycosyl acceptors : Regioselective 2-O-, 3-O-, or 5-O-functionalization

-

Enzyme substrates : Probing galactofuranosyltransferases in Mycobacterium

Recent work demonstrates 2 ’s utility in synthesizing β-D-Galf-(1→6)-D-Galf disaccharides via iterative glycosylation .

Scalability and Process Optimization

Bench-scale (1–10 g) runs confirm reproducibility:

Critical process parameters:

-

TMSI stoichiometry : <2.5 equiv minimizes over-desilylation

-

Reaction temperature : 0°C → RT prevents β-elimination

Properties

CAS No. |

644-76-8 |

|---|---|

Molecular Formula |

C6H10O5 |

Molecular Weight |

162.14 g/mol |

IUPAC Name |

(1R,2R,3S,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol |

InChI |

InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3+,4+,5-,6-/m1/s1 |

InChI Key |

TWNIBLMWSKIRAT-FPRJBGLDSA-N |

SMILES |

C1C2C(C(C(C(O1)O2)O)O)O |

Isomeric SMILES |

C1[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O1)O2)O)O)O |

Canonical SMILES |

C1C2C(C(C(C(O1)O2)O)O)O |

Appearance |

Assay:≥95%A crystalline solid |

melting_point |

183 °C |

physical_description |

Solid |

Pictograms |

Irritant |

Related CAS |

26099-49-0 |

solubility |

62.3 mg/mL |

Synonyms |

6,8-Dioxa-bicyclo[3.2.1]octane-2,3,4-triol; 1,6-Αnhydro-β-D-galactopyranose; D-Galactosan; Levogalactosan; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.